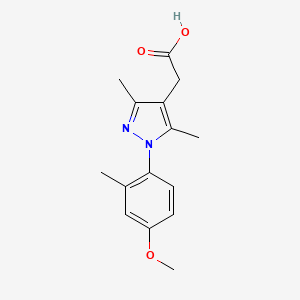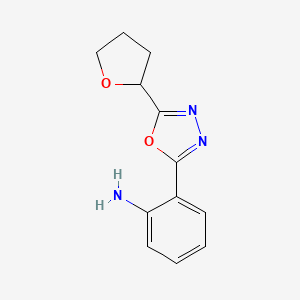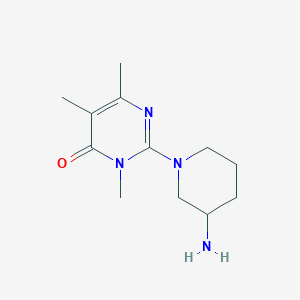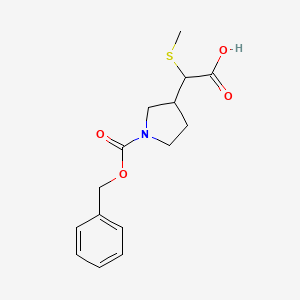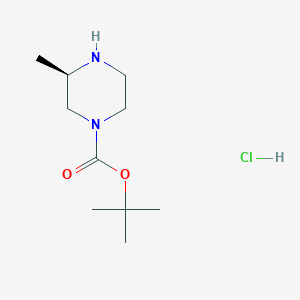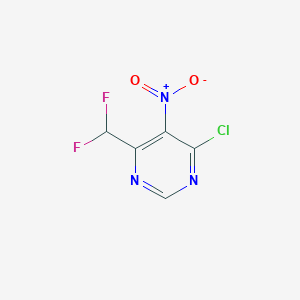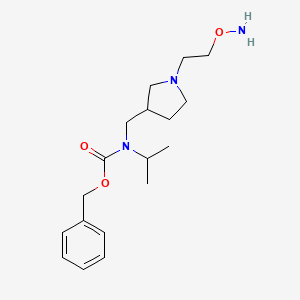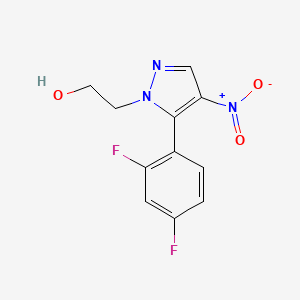
2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a difluorophenyl group, a nitro group, and an ethanol moiety attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclocondensation of a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Nitration: The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.
Ethanol Substitution: The final step involves the substitution of an appropriate leaving group with ethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-(2,4-Difluorophenyl)-4-amino-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: It is explored for its potential use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with its activity.
Industrial Applications: It is investigated for its potential use in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The nitro group and the difluorophenyl group are key functional groups that contribute to its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(5-(2,4-Difluorophenyl)-1H-pyrazol-1-yl)ethanol: Lacks the nitro group, which may result in different biological activity.
2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)propane: Has a propane moiety instead of ethanol, which may affect its solubility and reactivity.
2-(5-(2,4-Difluorophenyl)-4-amino-1H-pyrazol-1-yl)ethanol: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to the presence of both the nitro group and the difluorophenyl group, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H9F2N3O3 |
|---|---|
Molecular Weight |
269.20 g/mol |
IUPAC Name |
2-[5-(2,4-difluorophenyl)-4-nitropyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H9F2N3O3/c12-7-1-2-8(9(13)5-7)11-10(16(18)19)6-14-15(11)3-4-17/h1-2,5-6,17H,3-4H2 |
InChI Key |
DJPRLYPLUFVKBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(C=NN2CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



